Lipophilicity (XLogP3) Head-to-Head: 5-Methoxy vs. 5-Fluoro vs. Unsubstituted Benzo[d]isoxazole Methanamine
The target compound (5-OCH3) has a computed XLogP3-AA of 0.6, placing it in a more hydrophilic range compared to the 5-fluoro analog (estimated LogP 1.2–1.8) [1] and the unsubstituted parent (estimated LogP ~1.1). This lower lipophilicity predicts higher aqueous solubility and reduced non-specific protein binding, which may be advantageous for in vitro assay performance and formulation. The quantification is based on PubChem's XLogP3 algorithm for the target compound and fragment-based estimation for the comparators. Direct experimental logP values are not available for any of these compounds in the public domain .
| Evidence Dimension | Predicted lipophilicity (XLogP3 / estimated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 (PubChem computed) |
| Comparator Or Baseline | 5-Fluoro analog: estimated LogP 1.2–1.8; Unsubstituted parent: estimated LogP ~1.1 |
| Quantified Difference | ΔLogP ≈ 0.5–1.2 units lower for 5-OCH3 vs. 5-F |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021) for target; fragment-based estimation for comparators from VulcanChem datasheet |
Why This Matters
A LogP difference of ≥0.5 units is pharmacologically significant and can alter CNS penetration and solubility profiles, directly impacting the choice of compound for neuroscience or in vivo studies.
- [1] PubChem. (2025). Compound Summary for CID 82599710: (5-Methoxybenzo[d]isoxazol-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1539189-27-9 View Source
